Cas no 133778-09-3 (4-Phenyl-1,2-thiazinan-3-one 1,1-dioxide)

4-Phenyl-1,2-thiazinan-3-one 1,1-dioxide is a sulfonamide-derived heterocyclic compound featuring a six-membered thiazinane ring with a phenyl substituent at the 4-position. Its 1,1-dioxide moiety enhances its stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research. The compound's rigid structure and functional groups allow for selective modifications, facilitating applications in the development of biologically active molecules. Its well-defined chemical properties and high purity make it suitable for use in medicinal chemistry, particularly in the design of enzyme inhibitors or receptor modulators. The product is characterized by consistent batch-to-batch reproducibility, ensuring reliability in research and industrial applications.
4-Phenyl-1,2-thiazinan-3-one 1,1-dioxide structure
133778-09-3 structure
Product name:4-Phenyl-1,2-thiazinan-3-one 1,1-dioxide
CAS No:133778-09-3
MF:C10H11NO3S
MW:225.264241456985
MDL:MFCD31560369
CID:5159017

4-Phenyl-1,2-thiazinan-3-one 1,1-dioxide Chemical and Physical Properties

Names and Identifiers

    • 4-phenyl-1,2-thiazinan-3-one 1,1-dioxide
    • 4-phenyl-1
    • E?,2-thiazinane-1,1,3-trione
    • 2H-1,2-Thiazin-3(4H)-one, dihydro-4-phenyl-, 1,1-dioxide
    • 4-Phenyl-1,2-thiazinan-3-one 1,1-dioxide
    • MDL: MFCD31560369
    • Inchi: 1S/C10H11NO3S/c12-10-9(6-7-15(13,14)11-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)
    • InChI Key: CPHSOOLWOACHGS-UHFFFAOYSA-N
    • SMILES: S1(CCC(C2C=CC=CC=2)C(N1)=O)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 1
  • Complexity: 338
  • XLogP3: 0.9
  • Topological Polar Surface Area: 71.6

4-Phenyl-1,2-thiazinan-3-one 1,1-dioxide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
eNovation Chemicals LLC
D585193-1g
4-phenyl-1,2-thiazinan-3-one 1,1-dioxide
133778-09-3 95%
1g
$1500 2024-08-03
eNovation Chemicals LLC
D585193-1g
4-phenyl-1,2-thiazinan-3-one 1,1-dioxide
133778-09-3 95%
1g
$1500 2025-02-22
eNovation Chemicals LLC
D585193-1g
4-phenyl-1,2-thiazinan-3-one 1,1-dioxide
133778-09-3 95%
1g
$1500 2025-02-28

Additional information on 4-Phenyl-1,2-thiazinan-3-one 1,1-dioxide

Introduction to 4-Phenyl-1,2-thiazinan-3-one 1,1-dioxide (CAS No. 133778-09-3)

The compound 4-Phenyl-1,2-thiazinan-3-one 1,1-dioxide, identified by the CAS number 133778-09-3, represents a fascinating molecule in the realm of heterocyclic chemistry. This compound belongs to the thiazine class, a structural motif characterized by a sulfur-containing six-membered ring fused to a five-membered ring containing nitrogen. The presence of two oxygen atoms in the form of a dioxide group at the 1,1-position introduces unique electronic and steric properties, making it a subject of significant interest in both academic research and potential pharmaceutical applications.

The structural framework of 4-Phenyl-1,2-thiazinan-3-one 1,1-dioxide combines the aromaticity of the phenyl group with the electron-deficient nature of the thiazine core. This combination often results in pronounced reactivity patterns that are exploited in synthetic chemistry and catalysis. The dioxide moiety further modulates the electronic landscape of the molecule, influencing its interaction with biological targets and its potential utility as an intermediate in drug discovery.

In recent years, there has been growing interest in thiazine derivatives due to their diverse biological activities. These compounds have been explored for their potential roles as antimicrobial agents, anti-inflammatory agents, and even as precursors to more complex pharmacophores. The specific substitution pattern in 4-Phenyl-1,2-thiazinan-3-one 1,1-dioxide positions it as a valuable scaffold for medicinal chemists seeking to develop novel therapeutic agents.

One of the most compelling aspects of this compound is its versatility in chemical transformations. The oxygen-rich environment around the thiazine ring allows for facile functionalization through oxidation-reduction reactions, nucleophilic substitutions, and metal-catalyzed cross-coupling reactions. These reactions are pivotal in constructing more elaborate molecular architectures and are often employed to introduce additional pharmacological functionalities.

Recent studies have highlighted the role of thiazine derivatives in modulating enzyme activity and receptor binding. For instance, modifications at the 4-position of the thiazine ring have been shown to influence binding affinity to certain protein targets. In the case of 4-Phenyl-1,2-thiazinan-3-one 1,1-dioxide, the phenyl substituent may serve as a key pharmacophoric element that interacts with specific residues in biological macromolecules. This interaction can be fine-tuned through structural optimization, leading to compounds with enhanced potency and selectivity.

The dioxide group itself is not merely a structural feature but also participates actively in molecular recognition processes. Oxygen-containing heterocycles are well-known for their ability to engage in hydrogen bonding interactions with biological targets such as enzymes and receptors. This capability can be leveraged to design molecules that exhibit high specificity for certain disease-related pathways.

From a synthetic chemistry perspective, 4-Phenyl-1,2-thiazinan-3-one 1,1-dioxide offers a rich platform for exploring new methodologies and strategies. The compound’s reactivity profile allows chemists to develop novel synthetic routes that may be applicable to other heterocyclic systems. Additionally, its stability under various reaction conditions makes it an attractive candidate for large-scale synthesis and industrial applications.

The pharmaceutical industry has long been intrigued by heterocyclic compounds due to their prevalence in active pharmaceutical ingredients (APIs). Thiazine derivatives are no exception and have been incorporated into drugs used to treat a wide range of conditions. While 4-Phenyl-1,2-thiazinan-3-one 1,1-dioxide itself may not be directly therapeutic at this stage, its structural features make it a promising candidate for further development into lead compounds.

Advances in computational chemistry have also contributed to our understanding of this compound’s behavior. Molecular modeling studies can predict how 4-Phenyl-1,2-thiazinan-3-one 1,1-dioxide interacts with biological targets at an atomic level. These predictions are invaluable for guiding experimental efforts and optimizing drug-like properties such as solubility, permeability, and metabolic stability.

The synthesis of 4-Phenyl-1,2-thiazinan-3-one 1,1-dioxide involves multi-step organic transformations that showcase modern synthetic techniques. The introduction of the phenyl group and the dioxide moiety requires careful control over reaction conditions to ensure high yield and purity. Recent innovations in catalytic methods have made these transformations more efficient and environmentally friendly.

In conclusion,4-Phenyl-1,2-thiazinan-3-one 1,1-dioxide (CAS No. 133778-09-3) is a structurally intriguing compound with significant potential in both academic research and pharmaceutical development. Its unique combination of electronic features and reactivity patterns makes it an attractive scaffold for designing novel bioactive molecules. As research continues to uncover new applications for thiazine derivatives,4-phenoxythiazinones like this one will undoubtedly play an important role in shaping future therapeutic strategies.

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